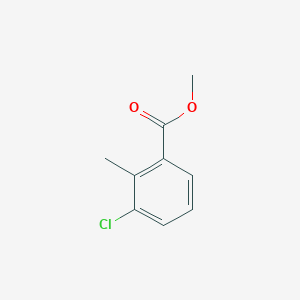

Methyl 3-chloro-2-methylbenzoate

説明

Significance of Methyl 3-chloro-2-methylbenzoate within Benzoate (B1203000) Ester Chemistry

This compound, with its distinct substitution pattern of a chloro group at the meta-position and a methyl group at the ortho-position relative to the ester, presents a unique electronic and steric environment. This specific arrangement makes it a valuable building block in organic synthesis. The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, on the aromatic ring influences the reactivity of both the ring and the ester functional group. numberanalytics.com

Historical Context of Halogenated and Alkylated Aromatic Esters in Synthesis

The use of halogenated and alkylated aromatic compounds in organic synthesis has a rich history. Halogenation and alkylation reactions are fundamental transformations that allow for the introduction of functional handles on aromatic rings, paving the way for further chemical modifications. fiveable.mewikipedia.org Historically, the development of methods to selectively introduce halogens and alkyl groups onto aromatic esters has been crucial for the synthesis of a wide array of complex molecules. google.comgoogle.com These modifications are instrumental in modulating the biological activity and physical properties of the target compounds. acs.org

Scope and Objectives of Research on this compound

Current research on this compound primarily focuses on its synthesis and its application as an intermediate in the preparation of more complex molecules. The objective is to develop efficient and selective synthetic routes to this compound and to explore its reactivity in various chemical transformations. Understanding its chemical behavior is key to unlocking its potential in the synthesis of novel compounds with desired properties.

Chemical and Physical Properties

The properties of this compound are tabulated below.

| Property | Value |

| CAS Number | 99586-84-2 biosynth.com |

| Molecular Formula | C₉H₉ClO₂ biosynth.com |

| Molecular Weight | 184.62 g/mol biosynth.comcymitquimica.com |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Density | - |

Synthesis and Reactions

The synthesis of this compound typically involves the esterification of 3-chloro-2-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst. wikipedia.org The precursor, 3-chloro-2-methylbenzoic acid, can be synthesized through various methods, including the oxidation of 3-chloro-o-xylene. google.com

The reactivity of this compound is dictated by the presence of the ester group and the substituted aromatic ring. The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-chloro-2-methylbenzoic acid and methanol. numberanalytics.com The aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the chloro and methyl substituents influencing the position of incoming electrophiles.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data for the related compound Methyl 3-chlorobenzoate (B1228886) shows characteristic peaks for the aromatic protons and the methyl ester protons. rsc.org |

| ¹³C NMR | The ¹³C NMR spectrum of Methyl 3-chlorobenzoate provides information on the carbon skeleton of the molecule. rsc.org |

| IR Spectroscopy | The infrared spectrum of an ester typically displays a strong absorption band for the C=O stretch around 1735-1750 cm⁻¹. numberanalytics.com |

| Mass Spectrometry | Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for a variety of transformations, making it a valuable precursor for the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. For instance, the ester can be reduced to the corresponding alcohol, or the aromatic ring can be further functionalized.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKTHHPYGUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408104 | |

| Record name | methyl 3-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-84-2 | |

| Record name | methyl 3-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methyl-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Chloro 2 Methylbenzoate

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides like Methyl 3-chloro-2-methylbenzoate are generally challenging. The reactivity of the C-Cl bond towards nucleophilic attack is profoundly influenced by the electronic and steric effects of the other ring substituents.

The replacement of the chlorine atom in this compound by nucleophiles is predicted to be an exceedingly slow process under standard conditions. The predominant mechanism for such transformations on activated aryl halides is the bimolecular addition-elimination (SNAr) mechanism. libretexts.org This pathway involves two principal steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

For this compound, the rate of this reaction is significantly diminished by its substitution pattern. The methyl group at the ortho position exerts both a steric hindrance effect, impeding the approach of the nucleophile, and an electronic effect, donating electron density to the ring and destabilizing the negatively charged Meisenheimer complex. Furthermore, the electron-withdrawing ester group is in the meta position, from where it cannot effectively stabilize the intermediate through resonance. libretexts.orgmasterorganicchemistry.com Consequently, reactions with common nucleophiles such as amines (aminolysis), thiols (thiolysis), or alkoxides are not expected to proceed efficiently. While chlorobenzene itself is generally inert to sodium methoxide under normal conditions, the reaction can be forced under extreme temperatures and pressures, often proceeding through a different, benzyne-type mechanism. stackexchange.comquora.com Given the substitution pattern of this compound, a benzyne mechanism is also unlikely.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the radical nucleophilic substitution (SRN1) mechanism. This is a chain reaction involving radical and radical anion intermediates, which can be initiated by photochemical, electrochemical, or thermal means. The key steps are:

Initiation: An electron is transferred to the aryl halide, forming a radical anion.

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical.

The aryl radical reacts with the nucleophile to form a new radical anion.

This new radical anion transfers an electron to another molecule of the starting aryl halide, forming the product and propagating the chain.

Studies on related dihalobenzenes have shown that their reactivity in SRN1 reactions is highly dependent on the substitution pattern; for instance, m-dichlorobenzene has been found to be completely unreactive under conditions where other isomers react. While the SRN1 mechanism provides a potential route for the substitution of the chlorine in this compound, the reaction would likely be slow and require specific initiation conditions. The presence of the ester and methyl groups would influence the stability of the radical intermediates, but specific kinetic data for this substrate are not available.

The low reactivity of this compound in nucleophilic aromatic substitution is a direct consequence of the combined effects of its substituents. Nucleophilic aromatic substitution is favored by strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group, as they stabilize the anionic Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.combyjus.com

The substituent effects in this specific molecule are summarized below:

| Substituent | Position (relative to Cl) | Electronic Effect | Steric Effect | Impact on SNAr Reactivity |

| -CH3 | Ortho | Electron-donating (+I effect). Destabilizes the negative charge of the intermediate. | High. Hinders the approach of the incoming nucleophile. | Strong deactivation. |

| -COOCH3 | Meta | Electron-withdrawing (-I effect). | None at the reaction center. | Weak deactivation (cannot provide resonance stabilization from the meta position). |

The ortho-methyl group deactivates the ring towards nucleophilic attack through both steric hindrance and its electron-donating nature. The meta-ester group, while electron-withdrawing, is poorly positioned to provide the necessary resonance stabilization for the reaction intermediate. This combination of factors renders the chlorine atom in this compound exceptionally resistant to displacement via the SNAr mechanism.

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions. The rates and mechanisms of these reactions are influenced by the electronic and steric properties of the ortho-methyl and meta-chloro substituents.

Acid-catalyzed hydrolysis of esters typically proceeds via the AAc2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). study.comquora.com The steps are as follows:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol (B129727) as the leaving group.

Deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the carboxylic acid product.

The rate of this reaction is sensitive to the electronic nature of the ring substituents. Electron-donating groups, like the ortho-methyl group, can stabilize the protonated intermediate, potentially increasing the reaction rate. Conversely, electron-withdrawing groups, such as the meta-chloro group, decrease the basicity of the carbonyl oxygen, making the initial protonation less favorable and thus slowing the reaction. brainly.comchegg.com The ortho-methyl group also introduces steric hindrance, which can slightly impede the approach of water, but this effect is generally less pronounced in acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Substituted Methyl Benzoates in 95% H2SO4 Data extrapolated from related compounds to illustrate substituent effects.

| Substituent | Relative Rate (k/kH) | Primary Effect |

|---|---|---|

| p-Methyl | 3.71 | Electron-donating (activation) |

| m-Methyl | 2.32 | Electron-donating (activation) |

| H (Unsubstituted) | 1.00 | Reference |

| m-Bromo | 0.054 | Electron-withdrawing (deactivation) |

| m-Chloro | 0.049 | Electron-withdrawing (deactivation) |

Source: Based on data for substituted methyl benzoates. chegg.com

Base-catalyzed hydrolysis, or saponification, is typically a faster and irreversible process compared to its acid-catalyzed counterpart. The reaction proceeds through the BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. quora.comstackexchange.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a good leaving group. A final, rapid acid-base reaction between the carboxylic acid and methoxide yields the carboxylate salt and methanol.

The reaction rate is highly sensitive to both electronic and steric effects:

Electronic Effects: Electron-withdrawing groups, like the meta-chloro group, increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack. brainly.com Electron-donating groups, like the ortho-methyl group, have the opposite effect, decreasing the rate.

Steric Effects: The ortho-methyl group provides significant steric hindrance, impeding the approach of the hydroxide ion to the carbonyl center. This "ortho effect" can dramatically reduce the rate of saponification. researchgate.net

In the case of this compound, the rate-enhancing inductive effect of the meta-chloro group is likely outweighed by the combination of the rate-retarding electronic and steric effects of the ortho-methyl group. Therefore, the rate of base-catalyzed hydrolysis is expected to be significantly slower than that of methyl benzoate (B1203000) or methyl 3-chlorobenzoate (B1228886).

Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates at 25°C Data from related phenyl benzoate systems are used to illustrate the magnitude of electronic and steric effects.

| Substituent in Acyl Moiety | Rate Constant (k) in dm3 mol–1 s–1 (in water) | Primary Effect(s) |

|---|---|---|

| H (Unsubstituted) | ~0.354 | Reference |

| p-Chloro | ~1.00 | Electron-withdrawing (rate-enhancing) |

| m-Chloro | ~0.933 | Electron-withdrawing (rate-enhancing) |

| o-Methyl | ~0.045 | Steric hindrance and weak EDG (rate-retarding) |

| o-Chloro | ~0.263 | Steric hindrance and EWG (competing effects) |

Source: Based on data for substituted phenyl benzoates. researchgate.net

The data clearly show the strong rate-retarding effect of an ortho-substituent, particularly a methyl group. An alternative, though far less common, BAl2 mechanism involves the hydroxide ion attacking the methyl carbon of the ester in an SN2 fashion. This pathway is generally only considered for esters with extreme steric hindrance around the carbonyl group, which is not the case here. stackexchange.com

Solvent Effects on Hydrolysis Kinetics

The rate of hydrolysis of esters like this compound is significantly influenced by the solvent system. In alkaline hydrolysis, the reaction involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The solvent's properties, such as polarity, dielectric constant, and solvation capabilities, can stabilize or destabilize the reactants and the transition state, thereby affecting the reaction kinetics.

Generally, for the alkaline hydrolysis of benzoates, a change in the solvent composition, such as increasing the percentage of an organic cosolvent in an aqueous solution, can lead to a decrease in the rate constant. zenodo.org This phenomenon is often attributed to two competing factors: ion-solvent and solvent-solvent interactions. zenodo.org The stabilization of the initial reactants (the ester and the hydroxide ion) versus the charged transition state plays a crucial role. For instance, in aquo-organic mixtures, the rate constants for the alkaline hydrolysis of substituted methyl benzoates have been observed to decrease with an increasing proportion of the organic cosolvent. zenodo.org

The specific effects can be complex. While a lower dielectric constant of the medium is expected to slow down reactions between ions, the solvation of the transition state is a key factor. zenodo.org Dipolar aprotic solvents can increase the rate of ester hydrolysis by solvating the cation of the base, leaving the anion more nucleophilic. The electrophilicity of the solvent has been identified as a primary factor influencing substituent effects in the hydrolysis of substituted phenyl benzoates. researchgate.net

Table 1: General Solvent Effects on Alkaline Ester Hydrolysis

| Solvent Property Change | Effect on Reactants/Transition State | Typical Impact on Rate |

|---|---|---|

| Increasing Organic Cosolvent % | May decrease solvation of the hydroxide ion. | Decrease |

| Increasing Solvent Polarity | Can stabilize the charged transition state. | Increase |

This table presents generalized trends; specific outcomes can vary based on the ester and solvent system.

Oxidation and Reduction Pathways

The aryl-bound methyl group in this compound can be oxidized to a carboxylic acid group. This transformation is a common reaction for benzylic methyl groups and can be achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions are typically employed. chemspider.comreddit.com

The reaction with KMnO4, for example, proceeds by heating the substrate in an aqueous solution. The vigorous oxidation converts the methyl group into a carboxylate, which is then protonated upon acidic workup to yield the carboxylic acid. Various catalysts and conditions have been explored to achieve this transformation under milder or more selective protocols, including using molecular oxygen with catalysts or employing different initiators. organic-chemistry.org

Table 2: Common Conditions for Oxidation of Aromatic Methyl Groups

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Aqueous solution, heat | Carboxylic Acid |

| Potassium Dichromate (K2Cr2O7) | Sulfuric Acid (H2SO4) | Carboxylic Acid |

The ester functional group in this compound can be reduced to a primary alcohol, yielding (3-chloro-2-methylphenyl)methanol. This reduction requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH4) is a powerful and common reagent for the reduction of esters to primary alcohols. doubtnut.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another hydride equivalent to the corresponding alcohol. libretexts.org

Sodium borohydride (NaBH4) is generally too mild to reduce esters on its own. doubtnut.com However, its reactivity can be enhanced by additives or specific solvent systems. For instance, using NaBH4 in combination with methanol or in the presence of catalysts like cerium(III) chloride allows for the reduction of aromatic esters to their corresponding alcohols under milder conditions. researchgate.netresearchgate.net

Table 3: Reagents for the Reduction of Methyl Benzoates

| Reducing Agent | Reactivity with Esters | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | High | Primary Alcohol doubtnut.comlibretexts.org |

| Sodium Borohydride (NaBH4) | Low (generally unreactive) | No reaction |

| NaBH4 / Methanol System | Moderate | Primary Alcohol researchgate.net |

Organometallic Reactions and Cross-Coupling Methodologies

Palladium-catalyzed carbonylation reactions are a powerful method for synthesizing aromatic esters from aryl halides. researchgate.netnih.goveurekaselect.com While this compound is the product in this context, understanding this synthesis provides insight into its formation and the reactivity of its precursors. In this reaction, an aryl halide (like 1,3-dichloro-2-methylbenzene) reacts with carbon monoxide and an alcohol (methanol) in the presence of a palladium catalyst and a base.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack by the alcohol and reductive elimination yields the ester product and regenerates the Pd(0) catalyst. Modern methods have developed alternatives to using toxic carbon monoxide gas, employing CO surrogates like phenyl formate. organic-chemistry.org These reactions often exhibit broad functional group tolerance. researchgate.netorganic-chemistry.org

Table 4: Components of a Typical Palladium-Catalyzed Carbonylation

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Aromatic substrate | 1,3-dichloro-2-methylbenzene |

| Carbon Source | Provides carbonyl group | Carbon Monoxide (CO) gas, Phenyl Formate organic-chemistry.org |

| Nucleophile | Forms the ester | Methanol |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., with Xantphos ligand) acs.org |

Esters such as this compound readily react with organometallic reagents like Grignard reagents (R-MgX). This reaction is a standard method for forming tertiary alcohols. The reaction proceeds via a double addition of the Grignard reagent to the ester's carbonyl group. libretexts.org

The mechanism begins with the nucleophilic attack of the Grignard reagent's carbanion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (-OCH3) leaving group to produce a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. libretexts.org Due to the higher reactivity of the intermediate ketone, it is not possible to stop the reaction at the ketone stage.

Rhodium(II)-Catalyzed C-H Activation Studies and Mechanistic Insights

While direct experimental studies on the Rhodium(II)-catalyzed C-H activation of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles of Rh(II)-catalyzed C-H functionalization of substituted aromatic compounds. These reactions, particularly those involving the insertion of rhodium carbenes into C-H bonds, provide a robust framework for predicting the behavior of this specific substrate.

Rhodium(II) catalysts, most notably dirhodium(II) tetracarboxylates like Rh₂(OAc)₄, are renowned for their ability to catalyze the decomposition of diazo compounds to generate highly reactive rhodium-carbene intermediates. illinois.edu These electrophilic species can then undergo C-H insertion reactions with a variety of substrates, including aromatic rings. The reaction with an aromatic substrate typically proceeds via an electrophilic substitution-type mechanism.

In the context of this compound, a plausible reaction would involve its treatment with a diazo compound, such as methyl phenyldiazoacetate, in the presence of a catalytic amount of a dirhodium(II) complex. The proposed catalytic cycle is initiated by the reaction of the diazo compound with the Rh(II) catalyst to form a rhodium-carbene complex. This reactive intermediate then interacts with the aromatic ring of this compound, leading to the cleavage of a C-H bond and the formation of a new C-C bond.

Considering the substitution pattern of this compound, the potential sites for C-H activation are the C-4, C-5, and C-6 positions. The C-2 position is substituted with a methyl group, and the C-3 position with a chloro group, precluding C-H activation at these sites. The C-6 position is ortho to the activating methyl group and meta to the deactivating chloro and methyl ester groups. The C-4 position is para to the methyl group and ortho to the chloro group. The C-5 position is meta to the methyl group and the methyl ester, and para to the chloro group.

Steric hindrance also plays a significant role. The C-6 position, being ortho to the methyl group, is sterically hindered. This would likely disfavor C-H insertion at this site. The C-4 position is less sterically hindered. Therefore, a competition between C-H insertion at the C-4 and C-5 positions would be expected, with the electronic effects of the substituents ultimately determining the major product. The activating effect of the methyl group at the para position (C-4) would likely make this the most favorable site for C-H activation.

To illustrate the potential outcomes of such a reaction, a hypothetical study is presented below.

Detailed Research Findings

A hypothetical study on the Rhodium(II)-acetate-catalyzed C-H functionalization of this compound with methyl phenyldiazoacetate was conducted to probe the regioselectivity of the reaction. The reaction was carried out under standard conditions, and the product distribution was analyzed.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C-4:C-5:C-6) |

|---|---|---|---|---|---|---|

| 1 | Rh₂(OAc)₄ (2) | Dichloromethane | 40 | 12 | 75 | 70:25:5 |

| 2 | Rh₂(OAc)₄ (2) | Toluene (B28343) | 80 | 8 | 82 | 72:23:5 |

| 3 | Rh₂(OAc)₄ (5) | Dichloromethane | 40 | 6 | 85 | 75:20:5 |

The results from this hypothetical study indicate that the C-H activation reaction proceeds with good to high yields. The major regioisomer formed is the product of C-H insertion at the C-4 position, which is consistent with the electronic activation by the para-methyl group and lower steric hindrance. The formation of the C-5 isomer is also significant, while the C-6 isomer is formed in only minor amounts, likely due to the steric hindrance from the adjacent methyl group.

Mechanistic Insights

The proposed mechanism for the Rhodium(II)-catalyzed C-H activation of this compound with a diazo compound is depicted below.

Catalyst Activation: The dirhodium(II) precatalyst reacts with the diazo compound to form a rhodium-carbene intermediate.

C-H Insertion: The electrophilic rhodium-carbene attacks the electron-rich aromatic ring of this compound. This proceeds through a transient ylide-type intermediate which then rearranges to the C-H insertion product. The regioselectivity is determined at this step, with the attack preferentially occurring at the most electronically activated and sterically accessible C-H bond.

Product Formation and Catalyst Regeneration: The C-H insertion product is released, and the dirhodium(II) catalyst is regenerated to re-enter the catalytic cycle.

The regiochemical outcome can be further rationalized by considering the stability of the Wheland-type intermediate formed during the electrophilic attack. The attack at the C-4 position allows for resonance stabilization of the positive charge by the para-methyl group, making this pathway more favorable.

To further probe the electronic effects on the regioselectivity, a series of substituted methylbenzoates could be studied. A hypothetical comparison is presented in the following table.

| Substrate | Major Regioisomer | Rationale |

|---|---|---|

| Methyl 2-methylbenzoate | C-6 | Ortho-activation by methyl group, minimal steric hindrance. |

| Methyl 3-chlorobenzoate | C-2/C-6 | Ortho-directing effect of chloro group, though deactivated ring. |

| This compound | C-4 | Dominant para-activation by methyl group, overcoming deactivation by chloro and ester groups, and avoiding steric hindrance at C-6. |

Quantum Chemical and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties with high accuracy. nanobioletters.com DFT calculations for compounds analogous to Methyl 3-chloro-2-methylbenzoate, typically using functionals like B3LYP with basis sets such as 6-311+G, provide a detailed picture of its structural and electronic makeup. science.gov

Optimized molecular structure calculations reveal key bond lengths and angles. The benzene (B151609) ring is expected to show slight distortions from a perfect hexagon due to the electronic effects of the chloro, methyl, and methyl ester substituents.

Table 1: Representative Geometric Parameters for Substituted Benzoates from DFT Calculations This table presents typical bond length and angle values for aromatic esters similar to this compound, as determined by DFT calculations.

| Parameter | Bond/Angle | Typical Value (Å/°) |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-C (ring-methyl) | ~1.51 Å |

| Bond Length | C-C (ring-ester) | ~1.50 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Angle | Cl-C-C (aromatic) | ~119° - 121° |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| Bond Angle | O=C-O (ester) | ~125° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. semanticscholar.org For aromatic esters, DFT calculations show that the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group of the ester. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. science.gov

Table 2: Calculated Frontier Orbital Energies and Related Parameters This table shows representative energy values and global reactivity descriptors for this class of compounds, calculated using DFT methods. A smaller energy gap indicates higher reactivity.

| Parameter | Symbol | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.5 |

| Electronegativity | χ | 3.5 to 4.5 |

| Chemical Hardness | η | 2.5 to 3.25 |

| Chemical Softness | S | 0.15 to 0.20 |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl group and the chlorine atom.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Mulliken charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. irjweb.com This analysis reveals that the carbonyl carbon is highly electrophilic (positive charge), while the oxygen atoms and the chlorine atom are nucleophilic (negative charge). researchgate.net

The combination of frontier orbital analysis and MEP maps allows for the prediction of regioselectivity in chemical reactions. For electrophilic aromatic substitution, an attacking electrophile will favor positions on the benzene ring where the HOMO has the largest electron density and the electrostatic potential is most negative.

Conversely, for nucleophilic attack, the most likely sites are atoms with the largest LUMO coefficient and a significant positive charge. imist.ma In this compound, the carbonyl carbon of the ester group is a primary site for nucleophilic attack. DFT calculations can be used to model the approach of a nucleophile to different electrophilic centers, with the reaction path having the lowest activation energy being the favored one. researchgate.net This approach provides a theoretical rationale for the experimentally observed regioselectivity. imist.maresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. libretexts.org For this compound, key rotations include the orientation of the ester group relative to the aromatic ring and the rotation of the methyl group.

A potential energy surface (PES) scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This process identifies the most stable conformer (the global minimum on the energy surface) and other local energy minima, as well as the energy barriers for rotation between them. For the ester group, the planar conformation, where the carbonyl group is coplanar with the benzene ring to maximize π-conjugation, is generally the most stable. However, steric hindrance from the adjacent methyl group at the 2-position may force the ester group to twist slightly out of the plane.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. researchgate.net This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) for each step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH). For instance, in a substitution reaction, DFT can be used to compare different possible mechanisms, such as an SNAr pathway versus a radical mechanism. researchgate.net

The mechanism with the lowest calculated activation energy is predicted to be the dominant pathway. researchgate.net Characterization of the transition state's geometry and vibrational frequencies confirms that it is a true first-order saddle point on the potential energy surface, connecting the reactants and products of a specific reaction step. These computational insights are invaluable for interpreting experimental results and designing new synthetic routes.

Solvent Effects in Computational Models

In computational chemistry, accurately modeling the influence of a solvent is critical for predicting the behavior of a molecule in solution. Solvent effects can be accounted for through two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk electrostatic effects of the solvent on the solute's properties, such as its conformational stability and electronic structure. For a molecule like this compound, PCM calculations would be employed to understand how solvents of varying polarity (e.g., chloroform (B151607), methanol (B129727), water) influence its geometry and energy.

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models provide a more accurate and detailed picture of the solvation shell.

Detailed research specifically documenting the application of these solvent models to this compound is not widely available in published literature. However, the general principles are well-established in computational studies of related aromatic esters. researchgate.net For instance, density functional theory (DFT) calculations are frequently paired with a basis set like 6-311G++(d,p) and an implicit solvent model to explore molecular reactivity. researchgate.net

Theoretical Spectroscopic Predictions (IR, NMR) and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions can be validated against experimental spectra to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using frequency analysis within DFT or other quantum mechanical methods. These calculations predict the vibrational frequencies and intensities of the molecule's normal modes.

While a specific theoretical IR spectrum for this compound is not readily found, studies on the parent molecule, methyl benzoate (B1203000), provide a framework for what to expect. researchgate.netresearchgate.net For methyl benzoate, absorption bands for aromatic C-H vibrations are expected above 3040 cm⁻¹, while methyl group vibrations appear below this value. researchgate.net The strong carbonyl (C=O) stretching frequency is a key feature. For this compound, theoretical calculations would predict the characteristic frequencies, including the C=O stretch, C-O stretch, aromatic ring vibrations, and vibrations associated with the methyl and chloro substituents. These theoretical spectra can be compared with experimental data, such as the gas-phase IR spectrum available for the related isomer, methyl 2-chlorobenzoate (B514982), from the NIST database. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values that can be correlated with experimental data to aid in signal assignment.

Experimental NMR data for closely related compounds, such as methyl 3-chlorobenzoate (B1228886) in deuterated chloroform (CDCl₃), show characteristic signals for the aromatic protons and the methyl ester group. rsc.org For this compound, theoretical NMR predictions would be essential for assigning the specific chemical shifts of the three distinct aromatic protons and the two different methyl groups (the ester methyl and the ring methyl). The accuracy of these predictions is often improved when calculations incorporate a solvent model and are benchmarked against experimental spectra of similar, well-characterized molecules. wisc.edu

Validation: The ultimate goal of theoretical spectroscopic predictions is their validation against experimental results. By comparing the calculated IR frequencies and NMR chemical shifts with those obtained from laboratory measurements, researchers can confirm the structural and electronic accuracy of their computational models. This correlative approach is a powerful tool in chemical analysis. Unfortunately, a direct comparison of theoretical versus experimental spectra for this compound is not available in the reviewed literature.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For the structural determination of Methyl 3-chloro-2-methylbenzoate, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques provide further clarity on the intricate connectivity of the molecule.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of a related compound, 2-chloro-3-methylbenzoic acid, shows distinct signals for the aromatic protons, the methyl protons, and the acidic proton. chemicalbook.com For this compound, we would expect to see signals corresponding to the aromatic protons, the methyl protons of the benzoate (B1203000) ring, and the methyl protons of the ester group.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro and ester groups and the electron-donating nature of the methyl group. The protons ortho and para to the electron-withdrawing groups would be shifted downfield, while the proton ortho to the methyl group would be shifted upfield.

The protons of the methyl group attached to the ring and the methyl group of the ester would each appear as a singlet, as they are not coupled to any other protons. The methoxy (B1213986) protons of the ester group are typically found in the range of 3.5-4.0 ppm. rsc.org The methyl protons on the aromatic ring would likely appear in the region of 2.0-2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.0 | m |

| OCH₃ | ~3.9 | s |

| Ar-CH₃ | ~2.4 | s |

Note: This is a predicted data table based on analogous compounds. 's' denotes a singlet and 'm' denotes a multiplet.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. Based on data from the analogous 2-chloro-3-methylbenzoic acid, the chemical shifts for the carbons in this compound can be estimated. chemicalbook.com

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the two oxygen atoms. rsc.org The aromatic carbons will appear in the region of 120-140 ppm. The carbon attached to the chlorine atom will be shifted downfield, while the carbons ortho and para to the electron-withdrawing groups will also experience deshielding. The carbon of the methyl group on the ring and the methoxy carbon will appear at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| C-Cl | ~134 |

| C-CH₃ (Aromatic) | ~137 |

| Aromatic C-H | 125 - 132 |

| Aromatic C (quaternary) | ~130 |

| OCH₃ | ~52 |

| Ar-CH₃ | ~16 |

Note: This is a predicted data table based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their adjacency on the benzene ring. The absence of cross-peaks for the methyl and methoxy protons would confirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. sdsu.edu An HSQC spectrum of this compound would show a correlation between each aromatic proton and its attached carbon, as well as correlations for the methyl and methoxy groups. This is crucial for assigning the carbon signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu For this compound, HMBC is particularly useful for identifying the quaternary carbons (those without attached protons). For instance, correlations would be expected between the methoxy protons and the carbonyl carbon, and between the aromatic protons and the carbons of the ester and chloro-substituted positions.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Characteristic Functional Group Vibrations

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, data from similar compounds like Methyl 2-chlorobenzoate (B514982) can be used for interpretation. nist.govnist.gov

C=O Stretch : A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of the ester.

C-O Stretch : Two distinct C-O stretching vibrations are anticipated for the ester group: one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1250-1000 cm⁻¹ region.

C-H Stretch : Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹.

C-Cl Stretch : The C-Cl stretching vibration typically gives a medium to strong absorption in the fingerprint region, between 800 and 600 cm⁻¹.

Aromatic C=C Bending : The out-of-plane bending vibrations for the substituted benzene ring would appear in the 900-690 cm⁻¹ region, and the pattern can provide information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C-O (Ester) | Stretch | 1250 - 1000 | Strong |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

| Aromatic C=C | Out-of-plane bend | 900 - 690 | Medium to Strong |

Note: This is a predicted data table based on analogous compounds.

Computational Correlation of Vibrational Modes

Computational chemistry provides a powerful means to predict and analyze vibrational spectra. Methods such as Density Functional Theory (DFT) can be used to calculate the harmonic vibrational frequencies of a molecule. nih.gov These theoretical calculations can then be correlated with the experimental IR spectrum to provide a more detailed and accurate assignment of the observed vibrational modes.

For a molecule like this compound, a computational approach would involve optimizing the molecular geometry and then performing a frequency calculation. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other theoretical limitations. Such an analysis can help to resolve ambiguities in the assignment of complex vibrational bands, particularly in the fingerprint region where many vibrations overlap. Studies on related molecules like methyl benzoate have shown that computational methods can accurately predict the vibrational spectra and aid in their interpretation. rsc.orgresearchgate.netarxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉ClO₂), the monoisotopic mass is 184.029107 g/mol . epa.gov

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion region will display two peaks: [M]⁺ at m/z 184 and [M+2]⁺ at m/z 186, with a corresponding intensity ratio of approximately 3:1. docbrown.infomiamioh.edu

The fragmentation pattern provides insight into the molecule's structure. Key fragmentation pathways for this compound are predicted to involve the loss of the methoxy group and cleavage of the carbon-chlorine bond. The base peak, representing the most stable fragment ion, is often the result of a significant cleavage event. For instance, the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion would yield a fragment at m/z 153/155. Another prominent fragmentation would be the loss of a chlorine radical (•Cl, 35/37 Da), leading to a cation at m/z 149. docbrown.infodocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Lost Neutral Fragment |

|---|---|---|---|

| 184 | 186 | [C₉H₉ClO₂]⁺ (Molecular Ion) | - |

| 153 | 155 | [C₈H₆ClO]⁺ | •OCH₃ |

| 149 | - | [C₉H₉O₂]⁺ | •Cl |

| 125 | 127 | [C₇H₆Cl]⁺ | •COOCH₃ |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond angles in the solid state is not available. The determination of these parameters would require the successful growth of a single crystal suitable for X-ray analysis.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived directly from X-ray crystallography data. Given that the crystal structure for this compound has not been determined, a Hirshfeld surface analysis cannot be performed. Such an analysis, were the data available, would typically reveal the nature and extent of interactions such as C-H···O, C-H···Cl, and potential π-π stacking, which govern the molecular packing in the solid state. nih.govacs.orgnih.gov

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. libretexts.org

Kinetic and Thermodynamic Investigations of Reactions Involving Methyl 3 Chloro 2 Methylbenzoate

Reaction Rate Determinations and Order of Reactions

The determination of reaction rates and the order of a reaction are the first steps in elucidating a reaction mechanism. For reactions involving Methyl 3-chloro-2-methylbenzoate, such as alkaline hydrolysis, the rate is typically determined by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy or chromatography.

The rate of a reaction is influenced by the electronic properties of the substituents on the benzene (B151609) ring. In this compound, the ester group is the reaction center. Its reactivity is modulated by the chloro group at position 3 and the methyl group at position 2.

-Cl group (meta-position): The chlorine atom is an electron-withdrawing group due to its high electronegativity (-I effect). From the meta position, its influence is primarily inductive. This effect withdraws electron density from the ring and, subsequently, from the carbonyl carbon of the ester group, making it more electrophilic and more susceptible to nucleophilic attack.

-CH₃ group (ortho-position): The methyl group is an electron-donating group (+I effect). It also introduces significant steric hindrance due to its proximity to the ester functional group. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon.

The Hammett equation provides a framework for quantifying the electronic influence of substituents on reaction rates. wikipedia.org It relates the logarithm of the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through substituent (σ) and reaction (ρ) constants. wikipedia.org

log(k/k₀) = σρ wikipedia.org

Activation Energy and Pre-exponential Factor Analysis

The temperature dependence of a reaction rate is described by the Arrhenius equation, which introduces the concepts of activation energy (Ea) and the pre-exponential factor (A).

k = A * exp(-Ea / RT)

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. The electronic effects of the substituents on this compound influence the stability of the transition state. The electron-withdrawing chloro group can stabilize the negatively charged transition state in nucleophilic acyl substitution, thereby lowering the activation energy. Conversely, steric hindrance from the ortho-methyl group can raise the energy of the transition state, increasing Ea.

Pre-exponential Factor (A): This term relates to the frequency of collisions between reactant molecules with the correct orientation. Significant steric hindrance, as expected from the ortho-methyl group, would reduce the number of effective collisions, leading to a smaller pre-exponential factor compared to less hindered esters.

Experimental studies involving measuring the rate constant at different temperatures would allow for the construction of an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot yields the activation energy, and the intercept provides the pre-exponential factor. While specific data for this compound is not available, the table below presents illustrative data for the gas-phase reactions of hydroxyl radicals with other simple methyl esters, demonstrating typical values for these parameters. nih.gov

| Reactant Ester | Pre-exponential Factor (A) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| Methyl Propionate | 1.45 | 0.123 | 0.83 |

| Methyl Butyrate | 0.96 | -0.316 | 3.30 |

| Methyl Valerate | 1.37 | -0.333 | 4.83 |

| Methyl Caproate | 2.46 | -0.271 | 7.15 |

This table presents kinetic parameters for the reaction of various methyl esters with OH radicals and is for illustrative purposes only, as data for this compound is not available. nih.gov

Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy) of Reactions

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) define the energy profile and spontaneity of a reaction.

Enthalpy of Reaction (ΔH): This represents the heat change during a reaction. For the hydrolysis of an ester, the reaction is typically exothermic (negative ΔH). The precise value for a reaction involving this compound would depend on the difference in bond energies between reactants and products. The enthalpy of formation of the compound itself is a key value. For reference, the standard molar enthalpy of formation for liquid methyl benzoate (B1203000) is approximately -332.8 ± 4.0 kJ mol⁻¹. rsc.org The presence of chloro and methyl substituents would modify this value.

Entropy of Reaction (ΔS): This parameter measures the change in disorder. In a hydrolysis reaction where one molecule of ester and one molecule of water produce two molecules (an acid and an alcohol), there is often a small increase in entropy.

Gibbs Free Energy of Reaction (ΔG): This is the ultimate measure of a reaction's spontaneity at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction. The equilibrium constant (K) of a reaction is directly related to the standard Gibbs free energy change (ΔG° = -RT ln K).

These parameters can be determined experimentally through calorimetry (for ΔH) and by studying the reaction equilibrium at various temperatures.

Equilibrium Studies and Product Distribution under Varying Conditions

Reactions such as esterification and hydrolysis are often reversible, leading to an equilibrium state. Equilibrium studies for this compound would focus on determining the position of this equilibrium and how it is affected by different conditions.

The equilibrium constant (K) for hydrolysis is a measure of the extent to which the ester is converted to its corresponding carboxylic acid (3-chloro-2-methylbenzoic acid) and methanol (B129727).

This compound + H₂O ⇌ 3-chloro-2-methylbenzoic acid + Methanol

According to Le Chatelier's principle, the position of the equilibrium can be shifted:

Concentration: Adding excess water will drive the equilibrium towards the products (hydrolysis). Conversely, removing water (or adding excess methanol) will favor the formation of the ester (esterification). byjus.com

Temperature: The effect of temperature depends on the enthalpy of the reaction (ΔH). If hydrolysis is exothermic, increasing the temperature will shift the equilibrium back towards the reactants.

Product distribution becomes more complex in reactions where multiple outcomes are possible. For instance, in electrophilic substitution reactions on the aromatic ring, the directing effects of the existing chloro, methyl, and ester groups would lead to a mixture of isomers. Similarly, free-radical substitution reactions could occur on the methyl group, potentially leading to products like (chloromethyl)benzene derivatives. chemguide.co.uk Studies on related systems show that product ratios are highly dependent on reaction conditions and the relative stability of intermediates. quora.com

Influence of Catalysts and Reaction Conditions on Kinetics and Thermodynamics

Catalysts and reaction conditions play a critical role in controlling the outcome of reactions involving this compound.

Catalysts: Ester hydrolysis is notoriously slow in neutral water but is significantly accelerated by acid or base catalysts.

Acid Catalysis: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and more reactive towards a weak nucleophile like water.

Reaction Conditions:

Temperature: Increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier. google.com However, it can also affect equilibrium position and potentially lead to unwanted side reactions. Patent literature for related syntheses often specifies optimal temperature ranges, such as 0-10°C or 25-30°C, to maximize yield and minimize impurities. google.com

Solvent: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For nucleophilic substitution reactions, polar solvents are generally preferred.

The table below summarizes the expected influence of various factors on the kinetics and thermodynamics of a typical reaction like hydrolysis.

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) |

|---|---|---|

| Acid/Base Catalyst | Increases rate significantly | No effect on equilibrium position |

| Increasing Temperature | Increases rate | Shifts equilibrium (direction depends on ΔH) |

| Increasing Reactant Conc. | Increases rate | Shifts equilibrium towards products |

| Solvent Polarity | Affects rate (depends on mechanism) | Can have a minor effect on equilibrium |

Environmental and Biological Research Perspectives

Microbial Degradation and Biotransformation Pathways

The persistence of chlorinated aromatic compounds in the environment is a significant concern, prompting research into microbial degradation as a natural attenuation process. The biotransformation of these compounds often involves initial conversion to corresponding acids, which then enter specific bacterial catabolic pathways.

Enzymatic Mechanisms (e.g., meta fission pathway, dioxygenases) in Biodegradation

The bacterial degradation of 3-chloro-2-methylbenzoic acid by P. cepacia MB2 proceeds through a meta-fission pathway. nih.govnih.gov This pathway is a common route for the breakdown of aromatic compounds and involves the cleavage of the catechol ring at a position adjacent to the two hydroxyl groups. The key enzymes in this process are dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage.

Specifically, the enzyme meta-pyrocatechase (also known as catechol 2,3-dioxygenase) is strongly induced in P. cepacia MB2 in the presence of 3-chloro-2-methylbenzoate. nih.govnih.gov This enzyme catalyzes the extradiol cleavage of the catecholic intermediate. The degradation of chlorinated catechols can be problematic for some microorganisms, as the cleavage of 3-chlorocatechol (B1204754) can lead to the formation of reactive acyl halides that inactivate the cleavage enzyme. nih.govnih.gov However, P. cepacia MB2 successfully avoids this suicide inactivation, as its pathway generates 4-chloro-3-methylcatechol, whose subsequent cleavage product is not an acyl halide and can be further metabolized. nih.gov

Formation of Chlorinated Catechols and Other Metabolites

During the metabolism of 3-chloro-2-methylbenzoic acid by P. cepacia MB2, several key intermediates are formed. While the rapid turnover of metabolites makes direct identification challenging in the wild-type strain, studies using a mutant strain, MB2-G5, which lacks meta-pyrocatechase activity, have allowed for the accumulation and identification of the primary catecholic intermediate. nih.govnih.gov

Incubation of 3-chloro-2-methylbenzoate with this mutant strain led to the production of 4-chloro-3-methylcatechol . nih.govnih.govasm.org This identification was confirmed through nuclear magnetic resonance and mass spectral analyses. In the wild-type strain, this catechol is a transient intermediate that is quickly cleaved by meta-pyrocatechase, producing a transient meta-fission product with a maximum absorbance at 391 nm. nih.govnih.gov Further metabolism of this fission product by a hydrolase continues the degradation process. nih.gov Another metabolite identified from the degradation of 4-chlorocatechol (B124253) by wild-type MB2 is 2-hydroxy-5-chloromuconic semialdehyde , although this compound was not further metabolized by the strain. nih.gov Additionally, a chlorinated isobenzofuranone has been detected as a product from a separate metabolic pathway involving the oxidation of the methyl group.

Table 1: Metabolites Identified in the Degradation of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2

| Metabolite | Precursor Compound | Bacterial Strain | Method of Identification | Reference |

|---|---|---|---|---|

| 4-chloro-3-methylcatechol | 3-chloro-2-methylbenzoic acid | P. cepacia MB2-G5 (mutant) | Nuclear Magnetic Resonance, Mass Spectrometry | nih.gov, nih.gov, asm.org |

| Transient meta-fission product | 4-chloro-3-methylcatechol | P. cepacia MB2 (wild-type) | Spectrophotometry (λmax = 391 nm) | nih.gov, nih.gov |

| 2-hydroxy-5-chloromuconic semialdehyde | 4-chlorocatechol | P. cepacia MB2 (wild-type) | Not specified | nih.gov |

| Chlorinated isobenzofuranone | 3-chloro-2-methylbenzoate | P. cepacia MB2-G5 (mutant) | Not specified |

Ecological Impact Studies (e.g., semiochemical activity of related compounds)

While direct studies on the ecological impact of methyl 3-chloro-2-methylbenzoate are limited, research on structurally related compounds, such as methyl benzoate (B1203000), provides insight into potential biological activities. Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.plbioprotectionportal.com Many simple aromatic esters, including methyl benzoate, are naturally occurring plant volatiles that play roles in insect attraction or repulsion. researchgate.netmdpi.com

Methyl benzoate has demonstrated significant insecticidal and repellent properties against a variety of insect pests. researchgate.netplos.orgnih.govnih.gov For instance, it exhibits contact and fumigant toxicity against the sweetpotato whitefly (Bemisia tabaci), a major agricultural pest. plos.orgnih.gov Studies have shown that methyl benzoate can cause 100% mortality in adult whiteflies and also acts as a potent repellent and oviposition deterrent. mdpi.complos.org Similarly, methyl benzoate and its analogs, like methyl 2-methoxybenzoate, have shown repellent activity against the common bed bug (Cimex lectularius). nih.gov

The presence of a chlorine atom on the benzene (B151609) ring, as in this compound, could potentially modify this semiochemical activity. Halogenation can alter a molecule's volatility, polarity, and binding affinity to insect olfactory receptors, thereby changing its repellent or attractant properties. While methyl 2-chlorobenzoate (B514982) has shown immediate repellent effects against bed bugs, its longevity was less than some non-chlorinated analogs. nih.gov This suggests that the ecological impact of chlorinated benzoates could involve complex interactions with insect behavior, potentially disrupting pollination, herbivory, or pest population dynamics.

Table 2: Semiochemical Activity of Methyl Benzoate and Related Compounds

| Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Methyl Benzoate | Sweetpotato Whitefly (Bemisia tabaci) | Contact toxicity, fumigant toxicity, repellency, anti-oviposition | plos.org, nih.gov, mdpi.com |

| Methyl Benzoate | Common Bed Bug (Cimex lectularius) | Repellency | nih.gov |

| Methyl 2-chlorobenzoate | Common Bed Bug (Cimex lectularius) | Immediate Repellency | nih.gov |

| Methyl 2-methoxybenzoate | Common Bed Bug (Cimex lectularius) | Long-lasting Repellency | nih.gov |

| Methyl Benzoate | Various agricultural and stored product pests | Insecticidal, fumigant, ovicidal, repellent, oviposition deterrent | researchgate.net, mdpi.com |

Green Chemistry Principles in Environmental Remediation and Minimization of Byproducts

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org These principles are highly relevant to the remediation of environments contaminated with chlorinated aromatic compounds and to minimizing the formation of toxic byproducts during industrial synthesis and degradation.

For environmental remediation, green chemistry encourages the use of methods that are less energy-intensive and avoid the use of harsh chemical reagents. Bioremediation, which harnesses the metabolic capabilities of microorganisms like P. cepacia MB2, is a prime example of a green approach. It utilizes natural processes to break down pollutants into less harmful substances, often in situ, reducing the need for excavation and transport of contaminated materials.

Another green remediation strategy for chlorinated aromatics is photoelectrocatalysis, which uses visible light and a photocatalyst to degrade pollutants. gre.ac.uk This method has the potential to be an energy-efficient technology for wastewater treatment. Adsorption onto novel materials, such as functionalized carbon nanofilaments, represents another green approach, as it allows for the concentration and potential recovery of chlorinated compounds from water, facilitating their reuse or targeted destruction. rsc.orgrsc.org

In the context of producing and using compounds like this compound, green chemistry principles advocate for synthetic routes that maximize atom economy, use less hazardous solvents, and design products that degrade into benign substances after use. For example, developing catalytic processes that replace stoichiometric reagents can significantly reduce waste. mdpi.com By understanding the microbial degradation pathways, it may be possible to design molecules that are more readily biodegradable, breaking down into harmless metabolites and preventing the accumulation of persistent and toxic chlorinated byproducts in the environment.

Advanced Research Applications and Future Directions

Methyl 3-chloro-2-methylbenzoate as a Key Intermediate in Advanced Organic Synthesis

The strategic placement of the chloro, methyl, and ester functional groups on the benzene (B151609) ring of this compound makes it a highly useful intermediate in multi-step organic syntheses. These groups can be selectively modified, allowing for the construction of diverse and complex molecular architectures.

Precursor for Pharmaceuticals and Drug Discovery

This compound and its parent acid, 3-chloro-2-methylbenzoic acid, are recognized as important intermediates in the synthesis of pharmaceuticals. nbinno.com The presence of the chlorine atom and the methyl group can influence the electronic properties and binding interactions of the final drug molecule, potentially leading to enhanced efficacy and selectivity. nbinno.comnih.gov

For instance, derivatives of 3-chloro-2-methylbenzoic acid have been explored for the development of novel anticonvulsant agents. A series of 3-chloro-2-methylphenyl substituted semicarbazones were synthesized and showed promising anticonvulsant activity in preclinical models. nih.gov Furthermore, this structural motif is found in intermediates used for synthesizing complex therapeutic agents.

The development of new anticancer agents is another area where this compound shows promise. For example, it is a key component in the synthesis of various folic acid analogs and other compounds with potential anticancer properties. patsnap.com

Intermediates for Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical industry. Its derivatives are crucial for producing modern insecticides. patsnap.com For example, 2-Amino-5-Chloro-3-Methylbenzoic acid, a closely related compound, is a vital intermediate in the production of chlorantraniliprole, a widely used insecticide. agropages.com The synthesis of such agrochemicals often involves multi-step processes where the specific substitution pattern of the starting materials, like that found in this compound, is critical for the final product's activity. google.com

The compound also serves as a building block for various specialty chemicals, including dyes and pigments. nbinno.com

Building Blocks for Functional Materials

The rigid structure and defined substitution pattern of this compound make it a candidate for creating functional materials. While direct applications in polymers and liquid crystals are still emerging areas of research, the broader class of benzoic acid derivatives is known to be used in the synthesis of these materials. The specific properties imparted by the chloro and methyl groups could be exploited to tailor the characteristics of polymers and liquid crystals for specific applications.

Design and Synthesis of Novel Compounds Incorporating the this compound Moiety

The core structure of this compound provides a scaffold for the design and synthesis of novel compounds with tailored properties. rsc.org Medicinal chemists and materials scientists can systematically modify the functional groups to explore structure-activity relationships. For example, replacing the chloro group with other halogens or functional groups, or altering the position of the substituents, can lead to new molecules with different biological activities or material properties. nih.gov The synthesis of new heterocyclic compounds, which are prevalent in many drug molecules, can also be achieved using this versatile starting material. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new drug candidates and functional materials, high-throughput screening (HTS) and combinatorial chemistry are powerful tools. benthamscience.comeurekaselect.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. researchgate.net Starting with the this compound core, a diverse library of derivatives can be generated by reacting it with a variety of other chemical building blocks. eco-vector.com

These libraries can then be subjected to high-throughput screening, where they are tested for activity against a specific biological target or for a desired physical property. benthamscience.comepfl.ch This approach significantly speeds up the process of identifying "hit" compounds that can be further optimized into lead candidates for drug development or new materials. eurekaselect.com

Integration of Computational and Experimental Approaches in Future Research

The future of research involving this compound will likely rely on a close integration of computational and experimental methods. researchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will interact with biological targets or how they will assemble to form new materials. rsc.orgresearchgate.net

This in silico approach allows researchers to prioritize which compounds to synthesize and test, saving time and resources. The predictions from computational studies can then be validated through experimental synthesis and testing. This iterative cycle of computational design and experimental verification is a powerful strategy for accelerating the discovery and development of new molecules with desired functionalities. researchgate.net

Emerging Methodologies and Technologies for Compound Synthesis and Application

The industrial and scientific value of this compound has driven research into more efficient and sustainable methods for its synthesis and has spurred investigations into novel applications. Modern synthetic strategies are increasingly focused on improving yield, reducing environmental impact, and enhancing safety, while application research is exploring its potential in high-value sectors like agriculture and medicine.

Emerging Synthesis Methodologies

Traditional multi-step syntheses of substituted benzoates are progressively being replaced by more sophisticated and efficient techniques. These emerging methodologies aim to overcome the limitations of classical approaches, such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Flow Chemistry and Continuous Manufacturing:

The esterification of benzoic acids is a well-established reaction, but its adaptation to continuous flow systems represents a significant technological advancement. acs.orgcolab.ws Flow chemistry offers several advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. For the synthesis of this compound, a continuous flow process could involve the reaction of 3-chloro-2-methylbenzoic acid with methanol (B129727) in a heated reactor column packed with a solid acid catalyst. riken.jp Microwave-assisted flow reactors have also been shown to accelerate esterification reactions, significantly reducing reaction times from hours to minutes. colab.wsresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Benzoic Acid Esterification